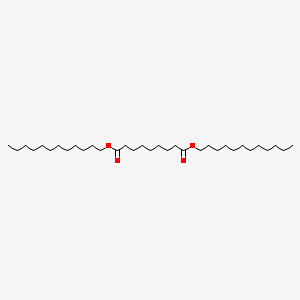
Didodecyl azelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl azelate, also known as this compound, is an ester derived from nonanedioic acid (azelaic acid) and dodecanol. This compound is part of the ester family, which are organic compounds formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is utilized in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonanedioic acid, didodecyl ester typically involves the esterification of nonanedioic acid with dodecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the ester product. Additionally, the use of solid acid catalysts in a packed bed reactor can facilitate the esterification process without the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: Didodecyl azelate can undergo various chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding acid and alcohol in the presence of water and a catalyst, typically an acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acidic or basic catalysts with an alcohol.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Nonanedioic acid and dodecanol.
Transesterification: A new ester and an alcohol.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
Didodecyl azelate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in biodegradable materials due to its ester linkage, which can be broken down by enzymes.
Medicine: Explored for its potential use in drug delivery systems, where its ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized as a lubricant and anti-corrosion agent in various industrial applications.
Mechanism of Action
The mechanism of action of nonanedioic acid, didodecyl ester primarily involves its hydrolysis to release nonanedioic acid and dodecanol. These products can then participate in various biochemical pathways. For instance, nonanedioic acid can be further metabolized in the body, while dodecanol can be used in the synthesis of other compounds.
Comparison with Similar Compounds
Didodecyl azelate can be compared with other esters derived from nonanedioic acid, such as:
Nonanedioic acid, dimethyl ester: Used in the synthesis of polymers and as a plasticizer.
Nonanedioic acid, diethyl ester: Similar applications in polymer production and as a plasticizer.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its use as a lubricant and anti-corrosion agent
Properties
CAS No. |
26719-99-3 |
|---|---|
Molecular Formula |
C33H64O4 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
didodecyl nonanedioate |
InChI |
InChI=1S/C33H64O4/c1-3-5-7-9-11-13-15-17-22-26-30-36-32(34)28-24-20-19-21-25-29-33(35)37-31-27-23-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
JTJNOHFRNUDPDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCC |
Key on ui other cas no. |
26719-99-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


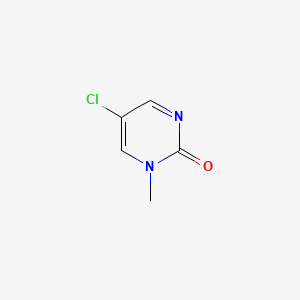
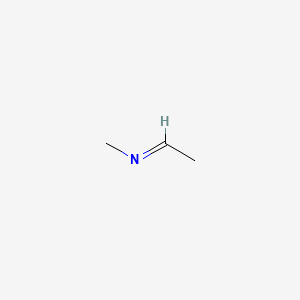
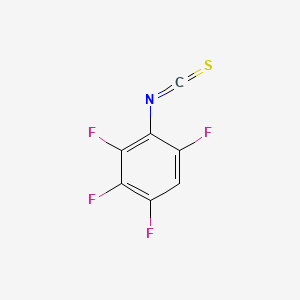
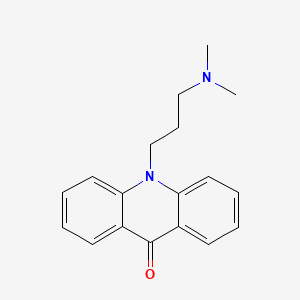
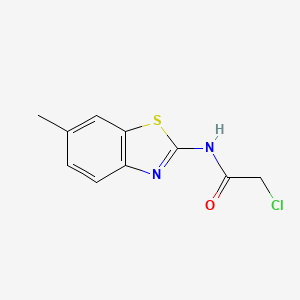
![Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester](/img/structure/B1616953.png)

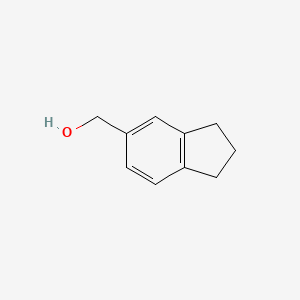
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)
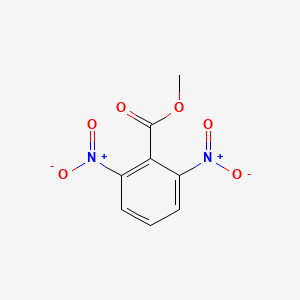


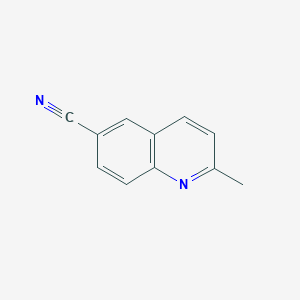
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)
